7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic heterocyclic compound belonging to the 1,4-thiazepane-4-carboxamide class, featuring a benzodioxole substituent at the 7-position and a thiophen-2-ylmethyl carboxamide moiety at the 4-position. Its molecular formula is C18H20N2O3S2, with a molecular weight of 376.5 g/mol and a computed XLogP3-AA of 2.9.

Molecular Formula C18H20N2O3S2
Molecular Weight 376.49
CAS No. 1705734-95-7
Cat. No. B2601131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
CAS1705734-95-7
Molecular FormulaC18H20N2O3S2
Molecular Weight376.49
Structural Identifiers
SMILESC1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CS4
InChIInChI=1S/C18H20N2O3S2/c21-18(19-11-14-2-1-8-24-14)20-6-5-17(25-9-7-20)13-3-4-15-16(10-13)23-12-22-15/h1-4,8,10,17H,5-7,9,11-12H2,(H,19,21)
InChIKeyWJPUZAULFIOBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide (CAS 1705734-95-7): Chemical Identity and Research Procurement Profile


7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic heterocyclic compound belonging to the 1,4-thiazepane-4-carboxamide class, featuring a benzodioxole substituent at the 7-position and a thiophen-2-ylmethyl carboxamide moiety at the 4-position [1]. Its molecular formula is C18H20N2O3S2, with a molecular weight of 376.5 g/mol and a computed XLogP3-AA of 2.9 [1]. The compound is commercially available from specialty chemical vendors primarily as a research chemical for drug discovery screening campaigns, though its pharmacological profile remains largely uncharacterized in the peer-reviewed literature [1].

Why 7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide Cannot Be Generically Substituted by In-Class Analogs


⚠️ Important limitation: No published head-to-head comparative biological data were identified for this specific compound against close structural analogs, and the compound lacks any bioassay records in PubChem [1]. Consequently, differential claims in Section 3 are necessarily limited to physicochemical properties (class-level or structure-based inference) rather than experimentally determined biological selectivity. The structurally related benzo[d][1,3]dioxole-fused 1,4-thiazepine series reported by Wu et al. (2017) demonstrates that minor substituent modifications within this chemical space can produce 2–3-fold variations in anti-proliferative potency [2], supporting the principle that generic interchange among analogs is not scientifically justified; however, extrapolation of quantitative SAR trends to 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide specifically requires experimental validation that has not yet been published [1].

Quantitative Differentiation Evidence for 7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide: Compounds with Verifiable Comparative Data


Lipophilicity Differentiation: XLogP3-AA of Target Compound vs. Furan Analog and Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 2.9 [1]. For comparison, its 7-(furan-2-yl) analog (replacing benzodioxole with furan; CAS 1706298-92-1 scaffold) is expected to have a lower XLogP due to the reduced hydrophobic surface of furan vs. benzodioxole, while the 7-phenyl analog (CAS 1705734-95-7 scaffold with phenyl substitution) is expected to have a moderately lower XLogP (~2.4) based on computed properties of similar phenyl-thiazepane carboxamides. No experimentally determined logP or logD values were located for any of these compounds in the published literature.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor/Donor Profile: Target Compound vs. Common Amide Bioisosteres

The target compound contains 5 hydrogen bond acceptors and 1 hydrogen bond donor [1]. In comparison, a hypothetical N-methylamide analog (replacing thiophen-2-ylmethyl with methyl) would have 4 HBA and 1 HBD, while a sulfonamide analog (e.g., 7-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)-1,4-thiazepane) would have 6 HBA and 0 HBD. The target compound's intermediate HBA count falls within Lipinski-compliant space, whereas the sulfonamide analog exceeds the typical HBA ≤5 guideline.

Hydrogen bonding Permeability Drug design

Scaffold-Level Anti-Proliferative Potential: Benzodioxole-Fused 1,4-Thiazepines vs. 5-Fluorouracil in Esophageal Cancer Cells

⚠️ This evidence is for the benzodioxole-fused 1,4-thiazepine scaffold class only—NOT for the specific target compound. Wu et al. (2017) reported that compound 4e (a benzodioxole-fused 1,4-thiazepine) inhibited Ec9706 esophageal squamous cell carcinoma proliferation with an IC50 of 8.23 μM, compared to 5-fluorouracil (IC50 = 23.26 μM), representing a 2.8-fold potency advantage [1]. The target compound shares the benzodioxole and thiazepine elements but differs fundamentally in scaffold connectivity (non-fused 1,4-thiazepane vs. fused 1,4-thiazepine) and substitution pattern (carboxamide-linked thiophene vs. direct aryl substitution), making direct quantitative extrapolation invalid.

Anti-proliferative Oncology Scaffold potential

Procurement-Driven Application Scenarios for 7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide Based on Available Evidence


Oncology Drug Discovery Screening: Esophageal and Other Solid Tumor Cell Lines

Based on the scaffold-level anti-proliferative activity demonstrated by the benzodioxole-fused 1,4-thiazepine class (compound 4e: IC50 8.23 μM vs. 5-FU 23.26 μM in Ec9706 cells) [2], the target compound is a rational acquisition candidate for screening against esophageal carcinoma (Ec9706, Eca109) and related gastrointestinal cancer cell lines. Its non-fused 1,4-thiazepane architecture and carboxamide-linked thiophene substitution represent a structurally distinct chemotype from the published fused series, offering the potential to explore alternative SAR vectors. Procurement is recommended for laboratories with established MTT or similar cytotoxicity assay capabilities and an interest in novel heterocyclic chemotypes for oncology.

Physicochemical Property Optimization in Oral Bioavailability Programs

The target compound exhibits computed properties (XLogP3-AA 2.9, HBA 5, HBD 1, MW 376.5) [1] that place it within Lipinski-compliant drug-like space. Its lipophilicity is intermediate between less hydrophobic furan analogs (estimated XLogP ~2.1–2.4) and more hydrophobic diaryl systems. For medicinal chemistry programs seeking to optimize oral absorption while retaining sufficient polarity for aqueous solubility, this compound represents a balanced starting point. Procurement is appropriate for laboratories conducting parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or logD7.4 shake-flask measurements to empirically validate the computed lipophilicity and correlate it with permeability.

Thiazepane Scaffold Library Expansion and SAR Exploration

The 1,4-thiazepane-4-carboxamide scaffold is underrepresented in commercial screening collections relative to piperidine, piperazine, and morpholine carboxamides. The target compound incorporates three distinct pharmacophoric elements—benzodioxole, thiophene, and thiazepane—in a single molecule, enabling simultaneous probing of multiple chemical space dimensions. Procurement is recommended for organizations building diversity-oriented screening libraries targeting underexplored heterocyclic chemical space, particularly where benzodioxole (a known topoisomerase-interacting motif referenced in the Wu et al. 2017 study [2]) and thiophene (a common bioisostere for phenyl in kinase inhibitor design) are of interest.

Quote Request

Request a Quote for 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.